molecular formula C15H15NOS2 B5823010 N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide

N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide

Cat. No.: B5823010
M. Wt: 289.4 g/mol
InChI Key: MZJCAHRTTUDPGZ-UHFFFAOYSA-N
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Description

N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide, also known as MPTAA, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family, which are known for their diverse biological activities. MPTAA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes that are involved in cellular processes. This inhibition can lead to the induction of apoptosis in cancer cells, as well as other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one limitation of using this compound is its relatively low yield in synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for research on N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could focus on the development of new antimicrobial agents based on this compound's ability to inhibit the growth of bacteria and fungi. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide is a complex process that involves several steps. The first step involves the reaction of 3-bromomethylthiophene with sodium hydride to produce 3-(methylthio)phenylmethylsodium. This intermediate is then reacted with phenylthioacetic acid to yield this compound. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS2/c1-18-14-9-5-6-12(10-14)16-15(17)11-19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJCAHRTTUDPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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